molecular formula C22H23N3O5 B12928509 (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

カタログ番号: B12928509
分子量: 409.4 g/mol
InChIキー: BIHMCBNFFGJXLP-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamate (Phenylmethoxycarbonylamino) Group

The carbamate group (-O-C(=O)-NH-) serves as a protective moiety for the amino group, preventing undesired side reactions during peptide synthesis. This group is hydrolytically stable under basic conditions but cleavable via hydrogenolysis or acidic treatment. Its infrared (IR) signature includes:

  • N-H stretch : ~3350 cm⁻¹ (broad).
  • C=O stretch : ~1700 cm⁻¹ (carbamate carbonyl).
  • C-O-C asymmetric stretch : ~1250 cm⁻¹.

Imidazole Ring with Phenylmethoxymethyl Substituent

The imidazole ring at position 3 is substituted at position 3 with a phenylmethoxymethyl group, introducing steric bulk and altering electronic properties. Key features include:

  • Aromatic proton signals : δ 7.2–7.5 ppm in ¹H NMR (phenyl groups).
  • Imidazole protons : δ 7.1 ppm (H-2) and δ 6.9 ppm (H-5).
  • Ether linkage : The -O-CH2-C6H5 group contributes to hydrophobicity, as seen in related ether-substituted imidazoles.

Carboxylic Acid Group

The terminal carboxylic acid (-COOH) at carbon 1 enables conjugation to other amino acids via amide bonds. Its pKa is approximately 2.4, similar to unprotected histidine.

Table 1: Functional Group Properties

Functional Group Key Properties Example in Literature
Carbamate IR: 1700 cm⁻¹ (C=O); Cleavable by H2/Pd Z-His-OH
Imidazole + ether NMR: δ 7.1–7.5 ppm (aromatic); Enhances lipophilicity 1-benzyl-4-methyl-3-phenylmethoxy-2H-imidazole
Carboxylic acid pKa ~2.4; Forms zwitterions at physiological pH Histidine

Comparative Structural Analysis with Native Histidine

Native histidine features a primary amino group, a carboxylic acid, and an imidazole side chain. The subject compound modifies this structure through:

  • Amino group protection : The -NH2 is replaced with a Cbz group, blocking nucleophilic reactivity.
  • Imidazole substitution : A phenylmethoxymethyl group at position 3 sterically shields the ring, reducing hydrogen-bonding capacity compared to native histidine.
  • Enhanced stability : The Cbz group increases resistance to enzymatic degradation, a trait leveraged in solid-phase peptide synthesis.

Structural Contrasts :

  • Solubility : The hydrophobic phenyl groups reduce aqueous solubility relative to histidine.
  • Reactivity : The protected amino group prevents undesired acylation, enabling selective carboxylate activation.

特性

分子式

C22H23N3O5

分子量

409.4 g/mol

IUPAC名

(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C22H23N3O5/c26-21(27)20(24-22(28)30-14-18-9-5-2-6-10-18)11-19-12-23-15-25(19)16-29-13-17-7-3-1-4-8-17/h1-10,12,15,20H,11,13-14,16H2,(H,24,28)(H,26,27)/t20-/m0/s1

InChIキー

BIHMCBNFFGJXLP-FQEVSTJZSA-N

異性体SMILES

C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

正規SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

製品の起源

United States

準備方法

Protection of the Amino Group with Phenylmethoxycarbonyl (Cbz)

  • The amino acid precursor, typically L-histidine or a related imidazole-containing amino acid, is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 aqueous solution) to form the N-Cbz protected amino acid.
  • This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Cbz-Cl.
  • Typical solvents: aqueous-organic biphasic systems or organic solvents like dioxane/water.
  • Reaction temperature: 0–25 °C to avoid side reactions.
  • Yield: Generally high (>85%) with proper control.

Introduction of the Phenylmethoxymethyl Group on the Imidazole Ring

  • The imidazole ring is selectively alkylated at the 3-position using phenylmethoxymethyl chloride or bromide as the alkylating agent.
  • Conditions:
    • Base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
    • Solvent: polar aprotic solvents like DMF or DMSO.
    • Temperature: 0–50 °C depending on reactivity.
  • This step requires careful control to avoid over-alkylation or alkylation at undesired positions.
  • Purification by column chromatography or recrystallization.

Coupling of the Protected Amino Acid with the Substituted Imidazole

  • The coupling involves formation of an amide bond between the carboxyl group of the amino acid and the amino group of the imidazole derivative.
  • Common peptide coupling reagents:
    • Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
  • Solvent: DMF, dichloromethane, or mixtures.
  • Reaction temperature: 0–25 °C.
  • After coupling, the product is purified by chromatography.

Final Purification and Characterization

  • Purification methods include recrystallization, preparative HPLC, or silica gel chromatography.
  • Characterization by NMR (1H, 13C), MS, IR, and elemental analysis confirms structure and purity.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amino group protection (Cbz) Benzyl chloroformate, NaHCO3, aqueous-organic, 0–25 °C 85–95 Avoid overreaction, maintain pH
2 Imidazole alkylation Phenylmethoxymethyl chloride, K2CO3, DMF, 0–50 °C 70–85 Selective alkylation, control temp
3 Peptide coupling DCC or EDC, HOBt, DMF, 0–25 °C 75–90 Minimize racemization, dry conditions
4 Purification Chromatography, recrystallization Confirm purity by NMR, MS

Research Findings and Optimization Notes

  • Protection efficiency : The Cbz group is preferred for its stability under peptide coupling conditions and ease of removal by hydrogenolysis.
  • Alkylation selectivity : Using mild bases and controlled temperature prevents side reactions on the imidazole ring.
  • Coupling reagents : EDC/HOBt systems reduce racemization compared to DCC alone.
  • Solvent choice : Polar aprotic solvents enhance solubility and reaction rates.
  • Purification : Silica gel chromatography with gradient elution is effective for separating closely related intermediates.

化学反応の分析

Types of Reactions

(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学的研究の応用

(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

類似化合物との比較

Structural Analogues with Varied Protecting Groups

Compound 1 : (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS 46924-53-2)
  • Key Difference : Uses a tert-butyloxycarbonyl (Boc) group instead of Cbz.
  • Properties: LogP: 1.21 (vs. ~3.5 for the target compound), indicating lower lipophilicity . Stability: Acid-labile (Boc cleaved by TFA), contrasting with the hydrogenolysis-sensitive Cbz group in the target compound .
Compound 2 : N,1-Bis-Cbz-L-histidine
  • Key Difference: Dual Cbz protection on both the α-amino group and imidazole nitrogen.
  • Properties :
    • Solubility : Reduced aqueous solubility compared to the target compound due to increased hydrophobicity .
    • Applications : Used in selective deprotection strategies for peptide synthesis .
Compound 3 : (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
  • Key Difference : Incorporates a 4-hydroxyphenyl substituent and an extended peptide backbone.
  • Applications: Potential tyrosine kinase inhibition due to the phenolic hydroxyl group .

Stability and Reactivity

  • Cbz vs. Boc: Cbz: Stable under basic conditions; cleaved by hydrogenolysis or HBr/AcOH . Boc: Cleaved under acidic conditions (e.g., TFA), ideal for acid-labile substrates .
  • Imidazole Reactivity : The phenylmethoxymethyl substituent in the target compound reduces imidazole nucleophilicity compared to unsubstituted analogues (e.g., histidine derivatives) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。